4,4'-Di(4-pyridyl)biphenyl chemical and physical properties
4,4'-Di(4-pyridyl)biphenyl chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical and physical properties, experimental protocols, and key applications of 4,4'-Di(4-pyridyl)biphenyl, a versatile heterocyclic compound. Its rigid, linear structure and terminal nitrogen atoms make it a valuable building block in supramolecular chemistry and materials science.
Core Chemical and Physical Properties
4,4'-Di(4-pyridyl)biphenyl, also known by its IUPAC name 4-[4-(4-pyridin-4-ylphenyl)phenyl]pyridine, is a crystalline solid.[1] Its key properties are summarized below, providing a foundational dataset for experimental design and computational modeling.
Table 1: Chemical and Physical Data for 4,4'-Di(4-pyridyl)biphenyl
| Property | Value | Reference(s) |
| IUPAC Name | 4-[4-(4-pyridin-4-ylphenyl)phenyl]pyridine | [1] |
| Synonyms | 4,4'-Bis(4-pyridyl)biphenyl, 4,4'-di(pyridin-4-yl)-1,1'-biphenyl | [1] |
| CAS Number | 319430-87-0 | |
| Molecular Formula | C22H16N2 | [1] |
| Molecular Weight | 308.38 g/mol | |
| Appearance | White to yellow or orange crystalline powder | |
| Melting Point | 308 °C | |
| Boiling Point | 533.0 ± 35.0 °C (Predicted) | |
| pKa | 5.63 ± 0.10 (Predicted) | |
| Density | 1.134 ± 0.06 g/cm³ (Predicted) | |
| XLogP3 | 4.7 | [1] |
| Topological Polar Surface Area | 25.8 Ų | [1] |
| InChIKey | RERPRBPQDPHWCZ-UHFFFAOYSA-N | [1] |
Experimental Protocols
The synthesis of 4,4'-Di(4-pyridyl)biphenyl is most commonly achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method is highly efficient for forming carbon-carbon bonds between aryl halides and organoboron compounds.[2]
Key Experiment: Suzuki-Miyaura Cross-Coupling Synthesis
This protocol describes a representative synthesis of 4,4'-Di(4-pyridyl)biphenyl from 4,4'-dihalobiphenyl and a pyridineboronic acid derivative.
Methodology:
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Reactant Preparation: In a reaction vessel, 4,4'-dibromobiphenyl (1 equivalent), 4-pyridylboronic acid (2.2 equivalents), and a base such as potassium carbonate (K₂CO₃) (4 equivalents) are combined in a solvent mixture, typically composed of toluene, ethanol, and water.
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Catalyst Addition: A palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents), is added to the mixture. The use of a phosphine ligand is crucial, though care must be taken to control for potential impurities derived from the ligand itself in the final product.[3]
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Reaction Conditions: The vessel is purged with an inert gas (e.g., argon or nitrogen), sealed, and heated with vigorous stirring. The reaction is typically maintained at a reflux temperature of 80-100°C for 24-48 hours.
-
Workup and Purification: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Isolation: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DMF/ethanol) to yield 4,4'-Di(4-pyridyl)biphenyl as a solid.
Characterization:
The identity and purity of the synthesized compound are confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure.[4][5]
-
Mass Spectrometry: Provides confirmation of the molecular weight.
-
FT-IR Spectroscopy: Used to identify characteristic functional group vibrations.
Applications in Research and Development
The unique structural attributes of 4,4'-Di(4-pyridyl)biphenyl make it a highly sought-after component in materials science, particularly in the construction of porous crystalline materials.
1. Ligand in Metal-Organic Frameworks (MOFs)
MOFs are a class of porous polymers constructed from metal ions or clusters linked together by organic ligands. The rigid, linear geometry of 4,4'-Di(4-pyridyl)biphenyl makes it an ideal "strut" or "linker" in MOF synthesis.[6] The terminal pyridine groups readily coordinate with various transition metals, enabling the formation of robust, three-dimensional networks with tunable pore sizes and high surface areas.[7][8]
These MOFs are under intensive investigation for applications including:
-
Gas Storage and Separation: The defined pore environment allows for the selective adsorption of gases like hydrogen, carbon dioxide, and methane.[6]
-
Catalysis: The framework can act as a heterogeneous catalyst, with active sites located on the metal nodes or the organic linkers.[5]
-
Drug Delivery: The porous structure can be loaded with therapeutic agents, offering potential for controlled-release formulations.[8]
2. Supramolecular Assembly and Coordination Polymers
Beyond MOFs, 4,4'-Di(4-pyridyl)biphenyl is used to build a variety of coordination polymers and discrete supramolecular assemblies.[9] Its ability to bridge two metal centers leads to the formation of one-dimensional chains, two-dimensional sheets, and intricate three-dimensional structures.[10] The properties of these materials are dictated by the choice of metal ion, the reaction stoichiometry, and the presence of other coordinating ligands.[9][11]
While direct applications in drug development for 4,4'-Di(4-pyridyl)biphenyl itself are not prominent, the broader class of biphenyl derivatives is significant in medicinal chemistry. For instance, biphenyl scaffolds are found in phosphodiesterase 4 (PDE4) inhibitors, highlighting the importance of the biaryl motif in designing pharmacologically active molecules. The principles used to synthesize and functionalize this compound are therefore highly relevant to drug discovery and development processes.
References
- 1. 4,4'-Di(4-pyridyl)biphenyl | C22H16N2 | CID 15522155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3-e]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two pillared-layer metal–organic frameworks constructed with Co(ii), 1,2,4,5-benzenetetracarboxylate, and 4,4′-bipyridine: syntheses, crystal structures, and gas adsorption properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
